Home > Products > Screening Compounds P13937 > 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide
2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide -

2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide

Catalog Number: EVT-5338517
CAS Number:
Molecular Formula: C13H15ClF2N2O
Molecular Weight: 288.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(2S)-1-({4-[3-(3-Chloro-5-methanesulfonamidophenyl)-1-(propan-2-yl)-1H-pyrazol-4-yl]pyrimidine-2-yl}amino)propan-2-yl]carbamate

  • Relevance: While this compound shares the benzamide core with 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, it belongs to a broader class of kinase inhibitors with diverse structures. This inclusion highlights the relevance of benzamide derivatives in medicinal chemistry, particularly as kinase modulators. []

(E)-4-Fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 1)

  • Relevance: Both this compound and 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide share a benzamide core structure. Additionally, they are both involved in the development of targeted cancer therapies. The presence of the piperidine ring in both structures further emphasizes their structural similarities. []

(E)-3,5-Difluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 2)

  • Compound Description: This compound represents an analog of Compound 1, designed to minimize the hydrolysis observed with Compound 1 in mouse plasma. It demonstrates improved stability in mouse plasma compared to Compound 1 and exhibits decreased clearance in vivo. []
  • Relevance: This compound shares the benzamide core structure with 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide. The incorporation of a piperidine ring, a structural feature also found in 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, further emphasizes their structural relatedness. []

(E)-3-Chloro-5-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 3)

  • Compound Description: This compound is another analog of Compound 1, also engineered for enhanced stability in mouse plasma. Like Compound 2, it demonstrates improved stability and decreased clearance in vivo compared to Compound 1. []
  • Relevance: This compound exhibits a benzamide core, similar to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide. The presence of a piperidine ring, also a prominent feature in 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, further underscores their structural kinship. []

(E)-N-(6-((4-(2-Hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide (Compound 4)

  • Compound Description: This compound is yet another analog of Compound 1, designed to mitigate the hydrolysis observed in mouse plasma. It demonstrates improved plasma stability compared to Compound 1 and exhibits decreased clearance in vivo. []
  • Relevance: Both this compound and 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide belong to the benzamide class of compounds. The shared piperidine ring structure further emphasizes their structural relatedness. []

4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide (TAK-960)

  • Compound Description: This compound is a potent and selective Polo-like kinase 1 (PLK1) inhibitor. It exhibits broad-spectrum preclinical antitumor activity. TAK-960 inhibits the proliferation of multiple cancer cell lines, including those expressing multidrug-resistant protein 1 (MDR1). []
  • Relevance: TAK-960 is structurally related to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide because they both contain a benzamide core and a 1-methylpiperidin-4-yl group. These structural similarities suggest potential overlaps in their binding interactions and pharmacological profiles. [, ]

4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

  • Compound Description: This compound is closely related to TAK-960 and is also a potent and selective Polo-like kinase 1 (PLK1) inhibitor. []
  • Relevance: This compound is structurally analogous to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, sharing a benzamide core structure and a 1-methylpiperidin-4-yl substituent. This structural similarity suggests potential similarities in their binding affinities and pharmacological properties. []

N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide

  • Compound Description: This compound serves as an inhibitor of cyclic AMP- and cyclic GMP-dependent protein kinases. []
  • Relevance: Although this compound doesn't directly resemble 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, its inclusion is warranted due to its evaluation alongside other structurally dissimilar compounds in the context of blue light-dependent proton pumping. This suggests a potential for diverse chemical classes, including benzamides like the target compound, to interact with the cellular machinery involved in this process. []

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

  • Compound Description: This compound acts as an inhibitor of protein kinase C. []
  • Relevance: Although not a structural analog of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound's inclusion is justified by its assessment in conjunction with other structurally diverse compounds in the context of blue light-dependent proton pumping. This implies that various chemical classes, including benzamides like the target compound, might influence this cellular process. []

Calphostin C

  • Compound Description: This compound is an inhibitor of protein kinase C. []
  • Relevance: Though structurally distinct from 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound's inclusion is justified as it was investigated alongside other structurally diverse compounds for its effects on blue light-dependent proton pumping. This implies a possibility for diverse chemical classes, including benzamides like the target compound, to modulate this cellular function. []

1-[N,O-Bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine

  • Compound Description: This compound is a specific inhibitor of Ca2+/calmodulin (CaM)-dependent protein kinase II. []
  • Relevance: While structurally dissimilar to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound's inclusion is justified as it was investigated, along with other structurally diverse compounds, for its effects on blue light-dependent proton pumping. This indicates a possibility for diverse chemical classes, including benzamides like the target compound, to interact with and potentially modulate this cellular process. []

1-(5-Iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine

  • Compound Description: This compound functions as an inhibitor of Ca2+/calmodulin (CaM)-dependent myosin light chain kinase. []
  • Relevance: Though not structurally analogous to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound is included as it was studied, alongside other structurally different compounds, for its impact on blue light-dependent proton pumping. This suggests that various chemical classes, including benzamides like the target compound, might have the potential to influence this cellular mechanism. []

1-(5-Chloro-naphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine (ML-9)

  • Compound Description: ML-9 is an inhibitor of Ca2+/calmodulin (CaM)-dependent myosin light chain kinase. []
  • Relevance: Despite its structural dissimilarity to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound is included as it was evaluated along with other structurally diverse compounds for its influence on blue light-dependent proton pumping. This suggests a potential for various chemical classes, including benzamides like the target compound, to interact with and potentially modulate this cellular process. []

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)

  • Compound Description: W-7 functions as a calmodulin antagonist. []
  • Relevance: Although not a direct structural analog of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound is included because it was investigated alongside other structurally diverse compounds in the context of blue light-dependent proton pumping. This implies that a variety of chemical classes, including benzamides like the target compound, may have the potential to interact with and possibly modulate this cellular pathway. []

N-(6-Aminohexyl)-1-naphthalenesulfonamide (W-5)

  • Compound Description: This compound is a less active structural analog of W-7 and acts as a calmodulin antagonist. []
  • Relevance: This compound, despite its structural dissimilarity to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, is included due to its evaluation alongside other structurally different compounds for its impact on blue light-dependent proton pumping. This implies that diverse chemical classes, including benzamides like the target compound, might potentially modulate this cellular function. []

Trifluoperazine

  • Compound Description: This compound is a calmodulin antagonist. []
  • Relevance: Although structurally distinct from 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound's inclusion is justified as it was investigated along with other structurally diverse compounds for its effects on blue light-dependent proton pumping. This implies that a variety of chemical classes, including benzamides like the target compound, might influence this cellular process. []

Compound 48/80

  • Compound Description: This compound acts as a calmodulin antagonist. []
  • Relevance: Although structurally different from 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound's inclusion is justified by its evaluation alongside other structurally diverse compounds in the study of blue light-dependent proton pumping. This suggests a potential for various chemical classes, including benzamides like the target compound, to influence this cellular mechanism. []

Prenylamine

  • Compound Description: This compound functions as a calmodulin antagonist. []
  • Relevance: Despite its structural dissimilarity to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound is included as it was investigated, along with other structurally diverse compounds, for its effects on blue light-dependent proton pumping. This suggests that a variety of chemical classes, including benzamides like the target compound, may have the potential to interact with and possibly modulate this cellular pathway. []

3-(2-Benzothiazolyl)-4,5-dimethoxy-N-[3-(4-phenyl-piperidinyl)propylbenzenesulfonamide

  • Compound Description: This compound acts as a calmodulin antagonist. []
  • Relevance: Though not structurally analogous to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, this compound is included due to its evaluation alongside other structurally different compounds for its impact on blue light-dependent proton pumping. This implies that diverse chemical classes, including benzamides like the target compound, might potentially modulate this cellular function. []

Metoclopramide

  • Compound Description: Metoclopramide is a benzamide derivative with gastroprokinetic properties, primarily known for its action as a dopamine antagonist. []
  • Relevance: Metoclopramide shares the benzamide core structure with 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, highlighting the importance of this scaffold in pharmaceutical research. Notably, both compounds have demonstrated activity in different aspects of gastrointestinal physiology, suggesting a potential link between the benzamide structure and therapeutic applications targeting the digestive system. []

SDZ 205557

  • Compound Description: SDZ 205557 is an ester analog of metoclopramide, exhibiting antagonistic activity towards the 5-HT4 receptor. []
  • Relevance: This compound shares the benzamide core with 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide. Its significance lies in its use as a reference antagonist in evaluating the 5-HT4 receptor activity of other compounds, emphasizing the relevance of the benzamide scaffold in targeting this receptor. []

2-(1-Piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate (Compound 13b)

  • Compound Description: This compound is an alicyclic ester analog of metoclopramide and exhibits partial agonism at the 5-HT4 receptor. []
  • Relevance: This compound is structurally related to 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide as they both belong to the benzamide class of compounds. Further highlighting their relatedness, both compounds exhibit activity at the 5-HT4 receptor, suggesting a possible structure-activity relationship within this chemical series. []

Properties

Product Name

2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide

IUPAC Name

2-chloro-4,5-difluoro-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C13H15ClF2N2O

Molecular Weight

288.72 g/mol

InChI

InChI=1S/C13H15ClF2N2O/c1-18-4-2-8(3-5-18)17-13(19)9-6-11(15)12(16)7-10(9)14/h6-8H,2-5H2,1H3,(H,17,19)

InChI Key

SHIFOLONIFVMNM-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.